molecular formula C14H13NO3 B14773940 5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid

5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B14773940
M. Wt: 243.26 g/mol
InChI Key: LAFJEGUXKZOJCJ-UHFFFAOYSA-N
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Description

5-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group at the 5th position, a methoxy group at the 4’ position, and a carboxylic acid group at the 2nd position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the amino and methoxy groups, and carboxylation. One common method involves the Suzuki coupling reaction to form the biphenyl core, followed by nitration, reduction, and methoxylation to introduce the functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted biphenyl derivatives.

Scientific Research Applications

5-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, influencing various biochemical pathways. The methoxy group can affect the compound’s solubility and reactivity, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-[1,1’-biphenyl]-2-carboxylic acid: Lacks the methoxy group, resulting in different chemical properties.

    5-Amino-4’-hydroxy-[1,1’-biphenyl]-2-carboxylic acid: The hydroxy group replaces the methoxy group, altering its reactivity and solubility.

    5-Amino-4’-methyl-[1,1’-biphenyl]-2-carboxylic acid: The methyl group provides different steric and electronic effects compared to the methoxy group.

Uniqueness

5-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-amino-2-(4-methoxyphenyl)benzoic acid

InChI

InChI=1S/C14H13NO3/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,15H2,1H3,(H,16,17)

InChI Key

LAFJEGUXKZOJCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)O

Origin of Product

United States

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